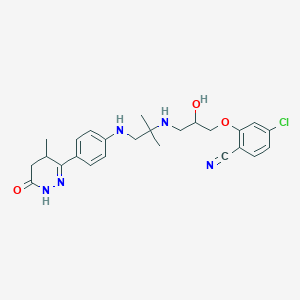![molecular formula C56H48N2 B051436 4,4'-ビス[4-(ジ-p-トリルアミノ)スチリル]ビフェニル CAS No. 119586-44-6](/img/structure/B51436.png)
4,4'-ビス[4-(ジ-p-トリルアミノ)スチリル]ビフェニル
概要
説明
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl is a chemical compound with the molecular formula C56H48N2 and a molecular weight of 749.01 g/mol . It is widely recognized for its application as a sky-blue fluorescent emitter in organic light-emitting diode (OLED) devices . The compound is also known for its electron-rich nature due to the presence of two triarylamine end units .
科学的研究の応用
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a dopant for fluorescent host materials in the fabrication of OLEDs.
Biology: The compound’s fluorescent properties make it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutic applications.
作用機序
Target of Action
DPAVBi is primarily targeted towards organic electronic devices, particularly in the field of optoelectronics . It is widely used as a sky-blue fluorescent emitter in Organic Light Emitting Diodes (OLEDs) and as a blue dopant for white Thermally Activated Delayed Fluorescence (TADF)-OLED devices .
Mode of Action
DPAVBi, bearing two triarylamine end units, is electron-rich in nature . This allows it to interact effectively with the electronic systems of OLEDs. When an electric current is applied, DPAVBi emits a sky-blue fluorescence, enhancing the visual output of the device .
Biochemical Pathways
The compound can be prepared through the Grignard reaction of brominated tetrahydrofuran and p-toluidine, or through the condensation reaction of 4,4’-dibromo diphenylmethane and p-toluidine .
Result of Action
The primary result of DPAVBi’s action is the emission of sky-blue fluorescence when used in OLED devices . This makes it an effective material for enhancing the color and brightness of electronic displays.
Action Environment
The efficacy and stability of DPAVBi are influenced by environmental factors. It should be stored at room temperature in a cool, dry place . Exposure to heat sources and open flames should be avoided to maintain its stability and prevent degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl can be achieved through several methods:
Grignard Reaction: One method involves the bromination of tetrahydrofuran followed by a reaction with p-toluidine.
Condensation Reaction: Another method includes heating 4,4’-dibromobiphenyl with p-toluidine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above-mentioned methods to ensure high yield and purity. The compound is often purified through sublimation to achieve ultra-pure grade chemicals .
化学反応の分析
Types of Reactions
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
類似化合物との比較
Similar Compounds
- 4,4’-Bis[2-(4-(N,N-di-p-tolylamino)phenyl)vinyl]biphenyl
- 4,4’-Bis[4-(N,N-di-p-tolylamino)styryl]biphenyl
Uniqueness
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl stands out due to its high purity and efficiency as a sky-blue fluorescent emitter. Its electron-rich nature and excellent hole-transporting properties make it superior to other similar compounds in the development of OLED devices .
特性
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXTXTYKAEHQV-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347461 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119586-44-6 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)





acetic acid](/img/structure/B51367.png)


![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)




